2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 4-oxo-3,4-dihydro core substituted with a 2-(thiophen-2-yl)ethyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further substituted with a 2-(trifluoromethyl)phenyl ring, which introduces significant hydrophobicity and electronic effects due to the strong electron-withdrawing trifluoromethyl (-CF₃) group.
Synthetically, the compound can be prepared via nucleophilic substitution reactions between a thiol-containing thieno-pyrimidine intermediate and a chloroacetamide derivative, as demonstrated in analogous syntheses of related compounds (e.g., ). The thiophen-2-yl ethyl substituent may enhance π-π stacking interactions in biological targets, while the -CF₃ group improves metabolic stability .
Properties
IUPAC Name |
2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2S3/c22-21(23,24)14-5-1-2-6-15(14)25-17(28)12-32-20-26-16-8-11-31-18(16)19(29)27(20)9-7-13-4-3-10-30-13/h1-6,8,10-11H,7,9,12H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKUAKJKQSOUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological activities. The presence of the thiophene ring and various functional groups contribute to its unique chemical properties.
| Component | Structure/Description |
|---|---|
| Thieno[3,2-d]pyrimidine Core | Central structure providing biological activity |
| Thiophene Ring | Enhances pharmacological properties |
| Trifluoromethyl Group | Increases lipophilicity and potential bioactivity |
| Sulfanyl Group | May play a role in metabolic processes |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thieno[3,2-d]pyrimidine Core : This can be achieved through condensation reactions involving thiophene derivatives.
- Introduction of the Thiophene Ring : Cross-coupling reactions such as Suzuki or Stille coupling are commonly employed.
- Attachment of Functional Groups : This includes sulfanyl and acetamido groups via nucleophilic substitution reactions.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in anti-cancer and anti-inflammatory applications.
Anticancer Activity
Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit tumor cell growth. For instance:
- A derivative demonstrated an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxicity .
- Compounds containing electron-withdrawing groups on the phenyl ring exhibited enhanced activity due to increased electron affinity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Similar thieno derivatives have shown broad-spectrum antibacterial activity against resistant strains .
- The presence of flexible side chains has been linked to improved antimicrobial efficacy .
Case Studies
-
Cytotoxicity Assessment : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and assessed for their cytotoxic effects on various cancer cell lines. The study found that modifications to the core structure significantly affected biological activity .
Compound Cell Line IC50 (μM) Compound I MDA-MB-231 27.6 Compound II Non-small cell lung cancer 43 - 87 - Structure-Activity Relationship (SAR) : Investigations into SAR revealed that substituents on the thiophene ring enhance biological activity by modulating electronic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thieno-pyrimidine and pyrimidinone derivatives with demonstrated bioactivities. Below is a comparative analysis with structurally related compounds:
† Tanimoto indices are estimated based on molecular fingerprint comparisons using Morgan or MACCS keys, as described in .
Key Observations:
Core Modifications: The target compound’s thieno[3,2-d]pyrimidin-4-one core is distinct from the cyclopenta-thieno[2,3-d]pyrimidin-4-one in , which introduces a fused cyclopentane ring. The benzothieno-triazolo-pyrimidine core in adds a triazole ring, expanding hydrogen-bonding capabilities but reducing similarity to the target compound .
Substituent Effects :
- The 3-(thiophen-2-yl)ethyl group in the target compound may enhance binding to hydrophobic pockets compared to the 3-(4-chlorophenyl) group in . Thiophene’s aromaticity could promote π-π interactions, while -CF₃ improves metabolic stability .
- 2-Isopropylphenyl () vs. 2-CF₃-phenyl : The -CF₃ group’s electron-withdrawing nature may alter electronic distribution at the binding site compared to the sterically bulky isopropyl group .
Bioactivity Correlations: Compounds with thieno-pyrimidine cores (e.g., ) show antiplasmodial or kinase-inhibitory activities, suggesting the target compound may share similar mechanisms . Similarity indexing () and bioactivity clustering () indicate that structural analogs with >70% Tanimoto similarity often target overlapping pathways, such as protein kinases or epigenetic regulators .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to and , utilizing K₂CO₃-mediated nucleophilic substitution of thiols with chloroacetamides. However, the thiophen-2-yl ethyl substituent may require additional steps for introduction .
Data Table: Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~495 | ~529 | ~487 |
| LogP (Predicted) | ~3.8 | ~4.2 | ~3.5 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Rotatable Bonds | 7 | 6 | 6 |
LogP values estimated using fragment-based methods; higher values indicate greater lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
